9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime
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Overview
Description
9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime is a polycyclic aromatic hydrocarbon derivative It is structurally related to benzo[a]pyrene, a well-known environmental pollutant and carcinogen
Preparation Methods
The synthesis of 9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime typically involves the following steps:
Starting Material: The synthesis begins with benzo[a]pyrene, which undergoes a series of chemical transformations.
Oxidation: Benzo[a]pyrene is oxidized to form 9,10-dihydrobenzo[a]pyren-7(8H)-one.
Oximation: The ketone group in 9,10-dihydrobenzo[a]pyren-7(8H)-one is converted to an oxime group using hydroxylamine hydrochloride under acidic conditions.
Chemical Reactions Analysis
9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxime group back to a ketone or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other polycyclic aromatic compounds.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research, due to its structural similarity to known carcinogens.
Industry: While not widely used industrially, it serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons in various industrial processes.
Mechanism of Action
The mechanism of action of 9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes, making it a valuable tool for studying mutagenesis and carcinogenesis.
Comparison with Similar Compounds
Similar compounds to 9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime include:
Benzo[a]pyrene: A well-known carcinogen, structurally similar but without the oxime group.
7,8-Dihydro-7,8-dihydroxybenzo[a]pyrene 9,10-oxide: Another derivative of benzo[a]pyrene, known for its mutagenic properties.
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: A metabolite of benzo[a]pyrene, highly reactive and forms DNA adducts.
The uniqueness of this compound lies in its oxime functional group, which imparts different chemical reactivity and biological interactions compared to its parent compound and other derivatives.
Properties
Molecular Formula |
C20H15NO |
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Molecular Weight |
285.3 g/mol |
IUPAC Name |
(NZ)-N-(9,10-dihydro-8H-benzo[a]pyren-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C20H15NO/c22-21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11,22H,2,5-6H2/b21-18- |
InChI Key |
GTDIHTYSTGYSPA-UZYVYHOESA-N |
Isomeric SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)/C(=N\O)/C1 |
Canonical SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=NO)C1 |
Origin of Product |
United States |
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